4-(2,3-Dihydro-1H-inden-2-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one
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Overview
Description
“4-(2,3-Dihydro-1H-inden-2-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one” is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “4-(2,3-Dihydro-1H-inden-2-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indane Derivative: Starting with an indane precursor, various functional groups are introduced through reactions such as Friedel-Crafts acylation or alkylation.
Piperazine Ring Formation: The indane derivative is then reacted with a piperazine derivative under controlled conditions to form the piperazine ring.
Methoxypyridine Introduction:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indane or piperazine moieties.
Reduction: Reduction reactions could be used to modify the functional groups on the indane or pyridine rings.
Substitution: Nucleophilic or electrophilic substitution reactions are common, especially for modifying the pyridine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce various functional groups onto the pyridine ring.
Scientific Research Applications
Chemistry
Catalysis: The compound could be studied for its potential as a ligand in catalytic reactions.
Material Science: Its structural properties might make it useful in the development of new materials.
Biology
Pharmacology: As a piperazine derivative, it could be investigated for its potential as a drug candidate, particularly for its effects on the central nervous system.
Medicine
Therapeutic Applications:
Industry
Chemical Industry: Used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action for “4-(2,3-Dihydro-1H-inden-2-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one” would depend on its specific biological target. Generally, piperazine derivatives can interact with neurotransmitter receptors, ion channels, or enzymes, modulating their activity and leading to various pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
1-(2-Methoxypyridin-4-yl)piperazine: Shares the piperazine and methoxypyridine moieties.
2,3-Dihydro-1H-inden-2-yl derivatives: Similar indane structure.
Uniqueness
“4-(2,3-Dihydro-1H-inden-2-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one” is unique due to the combination of the indane, piperazine, and methoxypyridine moieties, which may confer distinct pharmacological properties compared to other compounds.
Properties
IUPAC Name |
4-(2,3-dihydro-1H-inden-2-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-24-18-12-16(6-7-20-18)22-9-8-21(13-19(22)23)17-10-14-4-2-3-5-15(14)11-17/h2-7,12,17H,8-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYPAHAXRRBONKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)N2CCN(CC2=O)C3CC4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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